(R)-1-Boc-2-benzylpiperazine

Descripción general

Descripción

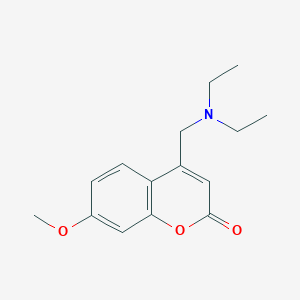

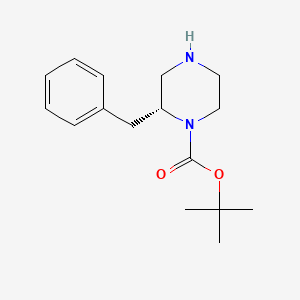

(R)-1-Boc-2-benzylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Properties

1-Hydroxypiperazine-2,5-diones, prepared using Boc-L-amino acids and N-benzyloxyglycine methyl ester, demonstrate the potential of (R)-1-Boc-2-benzylpiperazine in synthetic chemistry. These compounds show similar spectroscopic properties to corresponding piperazinediones, indicating their utility in studying molecular structures and reactions (Akiyama et al., 1989).

Hybrid Organic/Inorganic Compounds

Research on benzene derivatives, which include structures similar to this compound, highlights their importance in fundamental and applied chemistry. These compounds find applications in biomedical research and materials science, indicating the potential utility of this compound in diverse fields (Marwitz et al., 2009).

Antimalarial Activity

Hydroxyethylpiperazine derivatives, synthesized from compounds including this compound, have been evaluated for antimalarial activity. Some of these compounds demonstrate moderate activity against Plasmodium falciparum, a chloroquine-resistant malaria parasite, without showing cytotoxicity at high concentrations (Cunico et al., 2009).

Mechanistic and Structural Investigations

The enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl)benzylamine, related to this compound, shows the relevance of such compounds in studying reaction mechanisms and stereochemistry in organic chemistry (Faibish et al., 1997).

Poly(ADP-ribose) Polymerase Inhibitor Synthesis

(R)-Boc-2-methylproline, structurally related to this compound,has been synthesized and used to produce Veliparib, a poly(ADP-ribose) polymerase inhibitor. This indicates the potential application of this compound in the synthesis of pharmaceuticals, particularly in the development of cancer treatments (Kolaczkowski et al., 2019).

Cyclo[Asp-Ser] Diketopiperazines Synthesis

Selective O-acylation of unprotected N-benzylserine methyl ester, a process related to this compound, has been used to synthesize diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This showcases the role of such compounds in peptide chemistry and their potential in synthesizing complex cyclic peptides (Marchini et al., 2010).

Preparation of Protected β-Hydroxyaspartic Acid

This compound and related compounds have been utilized in the preparation of β-hydroxyaspartic acid derivatives, essential for solid-phase peptide synthesis. This demonstrates its importance in peptide synthesis and drug development (Wagner & Tilley, 1990).

Boron-Nitrogen Doped Carbon Scaffolding

The use of borazine and its derivatives, which are structurally related to this compound, in carbon scaffolding for optoelectronics and hydrogen storage applications, highlights the potential of this compound in material sciences and sustainable energy solutions (Bonifazi et al., 2015).

Catalysis in Dehydrocoupling Reactions

This compound-related compounds have been studied for their role in catalysis, specifically in dehydrocoupling reactions, showcasing their importance in creating complex molecular structures such as aminoboranes and borazines (Kawano et al., 2009).

Propiedades

IUPAC Name |

tert-butyl (2R)-2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647569 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947684-78-8 | |

| Record name | tert-Butyl (2R)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)